7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran

Description

Molecular Architecture and IUPAC Nomenclature

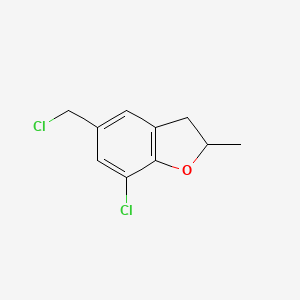

The molecular structure of 7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran consists of a fused benzene-furan ring system where the furan ring has been saturated at the 2,3-positions, creating a dihydrobenzofuran core. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural features, with the numbering system beginning from the oxygen atom in the furan ring and proceeding through the fused aromatic system. The compound bears a chlorine atom at position 7 of the benzene ring, a chloromethyl substituent at position 5, and a methyl group at position 2 of the saturated furan ring.

The molecular formula has been established as C₁₀H₁₀Cl₂O, with precise molecular weight determinations varying slightly between analytical methods and sources. The InChI key BWNOBYIFQYAFPW-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement. The stereochemistry around the 2-position carbon creates a chiral center, though the compound is typically encountered as a racemic mixture in synthetic preparations.

Structural analysis reveals that the benzofuran core maintains planarity in the aromatic portion, while the saturated furan ring adopts an envelope conformation with the 2-carbon bearing the methyl substituent positioned out of the plane. The chloromethyl group at position 5 extends from the aromatic ring, providing a reactive electrophilic site that significantly influences the compound's chemical behavior. The positioning of the chlorine atom at position 7 creates electronic effects that modulate the reactivity of neighboring positions and influence the overall molecular properties.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic signal patterns that reflect its unique substitution pattern. Proton nuclear magnetic resonance spectra typically display distinct resonances for the aromatic protons, with the proton at position 6 appearing as a singlet due to its isolation between two chlorine-bearing carbons. The chloromethyl protons generate a characteristic singlet, while the methyl group at position 2 produces a doublet pattern due to coupling with the adjacent methine proton.

Carbon-13 nuclear magnetic resonance analysis reveals the expected number of carbon signals consistent with the molecular structure, with the chlorine-bearing carbons exhibiting characteristic downfield chemical shifts. The carbonyl carbon equivalent in the furan oxygen linkage demonstrates specific coupling patterns that confirm the ring fusion geometry. Integration patterns and coupling constants provide additional structural validation and stereochemical information.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of the aromatic system, the chloromethyl functionality, and the ether linkage within the benzofuran framework. The fingerprint region displays unique patterns that distinguish this compound from related benzofuran derivatives. Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns that support the proposed structure. The isotope patterns generated by the two chlorine atoms create distinctive spectral signatures that aid in structural identification.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the substituted benzofuran chromophore, with absorption maxima influenced by the electron-withdrawing effects of the chlorine substituents. The extended conjugation within the aromatic system creates specific electronic states that can be monitored through spectroscopic analysis.

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of this compound provide detailed three-dimensional structural information that confirms solution-phase spectroscopic assignments. Single crystal diffraction studies reveal the precise bond lengths and angles within the benzofuran framework, demonstrating how the chlorine substituents influence molecular geometry. The crystal packing arrangements illustrate intermolecular interactions that stabilize the solid-state structure.

The dihydrobenzofuran ring system exhibits specific conformational preferences that minimize steric interactions while maintaining optimal orbital overlap. The saturated portion of the furan ring adopts envelope conformations that position the methyl substituent in sterically favorable orientations. Computational modeling studies complement experimental crystallographic data by providing insights into conformational flexibility and energy barriers between different structural arrangements.

Temperature-dependent crystallographic studies reveal thermal motion patterns and conformational dynamics that occur within the crystal lattice. These investigations demonstrate how molecular flexibility contributes to solid-state properties and provide information relevant to pharmaceutical formulation considerations. The chloromethyl group exhibits particular conformational freedom that influences both chemical reactivity and intermolecular interactions.

Comparative analysis of crystal structures obtained under different conditions reveals polymorphic behavior that affects physical properties such as melting point and solubility. Understanding these structural variations provides important information for synthetic planning and compound characterization.

Properties

IUPAC Name |

7-chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-6-2-8-3-7(5-11)4-9(12)10(8)13-6/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNOBYIFQYAFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC(=C2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran is a synthetic compound belonging to the benzofuran family, characterized by its unique molecular structure and potential biological activities. Its molecular formula is C11H12Cl2O, and it has garnered interest in medicinal chemistry due to its applications in synthesizing various pharmacologically active compounds.

Chemical Structure

The compound features a benzofuran ring fused with a chloromethyl group and a methyl substituent. This structural arrangement is critical for its biological activity, influencing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H12Cl2O |

| Molecular Weight | 231.11 g/mol |

| IUPAC Name | 7-chloro-5-(chloromethyl)-2-methyl-3H-1-benzofuran |

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activities. Notably, it is utilized in synthesizing pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been shown to inhibit cell growth in various cancer cell lines.

Case Study: Cell Line Inhibition

A study demonstrated that compounds derived from this benzofuran exhibited substantial growth inhibition against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| CEM-13 (T-ALL) | 0.48 |

| MDA-MB-231 (Breast) | 0.78 |

| U-937 (Monocytic) | 0.19 |

These findings suggest that the synthesized derivatives can induce apoptosis and inhibit proliferation effectively through mechanisms involving the ERK signaling pathway .

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Enzymes and Receptors : The presence of chlorine enhances binding affinity to target proteins.

- Induction of Apoptosis : Certain derivatives have been shown to activate caspases, leading to programmed cell death.

The precise mechanism remains under investigation; however, studies indicate that modifications in the chemical structure can significantly alter biological potency.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various biologically active molecules. It has been explored for its potential applications in:

- Anti-inflammatory agents

- Antimicrobial compounds

- Novel anticancer drugs

Synthesis Methods

The synthesis typically involves multi-step organic reactions. Common methods include:

- Chlorination : Reacting suitable precursors with chlorine gas under controlled conditions.

- Formation of Derivatives : Treatment with different aniline derivatives to create substituted compounds.

These methods allow for tailored synthesis depending on desired properties and applications .

Scientific Research Applications

Synthesis of Anticancer Agents

Research has indicated that derivatives of 7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran can exhibit significant anticancer activity. For instance, compounds derived from this structure have been tested against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231, showing promising results in inhibiting cell growth with IC50 values indicating effective potency .

The compound has been investigated for its inhibitory effects on key signaling pathways involved in cancer cell proliferation. Studies have shown that certain derivatives can inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of critical proteins involved in cell survival and proliferation . This suggests potential applications in targeted cancer therapies.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the creation of more complex molecules used in medicinal chemistry .

Case Studies

Comparison with Similar Compounds

Halogenation Patterns

Substituent Position and Bulk

- Chloromethyl Group : Present in both the target compound and analogs, this group serves as a reactive site for nucleophilic substitution or cross-coupling reactions.

- Dimethyl vs. Monomethyl (): The 2,2-dimethyl substitution in increases lipophilicity (logP ~3.5 vs. ~2.8 for the target), reducing aqueous solubility but enhancing membrane permeability .

Functional Group Additions

- Ketone Group () : The 3-ketone introduces polarity, lowering logP (~1.9) and enabling hydrogen bonding, which may influence crystallinity or binding affinity in biological targets .

Notes on Data Consistency

- Discrepancy : The molecular formula listed in (C₁₁H₁₄N₂O₄S) conflicts with the benzofuran backbone; this may reflect a reporting error. The formula provided here is inferred from structural analysis.

- Limited Physical Data: Melting points, solubility, and spectroscopic data are unavailable in the provided evidence; further experimental characterization is recommended.

Preparation Methods

General Synthetic Strategy

The synthesis of 7-chloro-substituted benzofurans generally follows a pathway involving:

- Formation of a benzofuran ring system by intramolecular cyclization of suitably substituted phenolic precursors.

- Introduction of chlorine atoms at specific positions via chlorination agents such as N-chlorosuccinimide.

- Functional group modifications on the benzofuran ring, including chloromethylation.

Detailed Synthetic Route from a Related Benzofuran Precursor

A closely related synthetic method for halogenated benzofuran derivatives involves the following key steps, which can be adapted for the target compound:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization of hydroxy-substituted benzoate precursor | Organic solvent (e.g., tetrahydrofuran, acetone), triphenylphosphine, diethyl azodiformate, ambient temperature, 2–3 hours | Formation of 2,3-dihydrobenzofuran ring system |

| 2 | Chlorination of methyl ester intermediate | N-chlorosuccinimide, acetone, 50–60 °C, 2–6 hours | Introduction of chlorine at the 7-position of benzofuran ring |

| 3 | Hydrolysis and purification | Aqueous alcohol and alkali solution, room temperature, 2–5 hours, acidification to pH 1–6 | Isolation of pure 7-chloro-substituted benzofuran derivative |

This procedure is adapted from a patented method for synthesizing 4-amino-5-chloro-2,3-dihydrobenzofuran derivatives and can be modified to prepare this compound by choosing appropriate starting materials and chloromethylation conditions.

Chloromethylation Step

The introduction of the chloromethyl group at the 5-position is commonly achieved through chloromethylation reactions, which involve:

- Reacting the methylated benzofuran intermediate with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

- Controlled reaction conditions to selectively chloromethylate the 5-position without over-chlorination or ring degradation.

Alternative Cyclization Using Potassium Carbonate

An alternative preparation involves base-catalyzed cyclization of formyl phenoxyacetic acid esters in the presence of anhydrous potassium carbonate in dry dimethylformamide (DMF) at elevated temperatures (92–94 °C) for several hours. This method facilitates the formation of benzofuran rings with halogen substitutions and can be adapted for methyl and chloromethyl substitutions.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Acetone, tetrahydrofuran, acetonitrile, toluene | Choice affects solubility and reaction rate |

| Temperature | Ambient to 60 °C (chlorination), 92–94 °C (cyclization) | Higher temperatures favor cyclization but may cause side reactions |

| Reaction Time | 2–6 hours | Optimized for maximum yield and purity |

| Chlorinating Agent | N-chlorosuccinimide (NCS) | Provides selective chlorination at benzofuran ring |

| Base for Cyclization | Potassium carbonate (anhydrous) | Promotes intramolecular aldol-type cyclization |

Research Findings and Yield Data

A patent report on related benzofuran derivatives synthesis shows:

- Cyclization yields of crude methyl ester intermediates around 80–90%.

- Chlorination with N-chlorosuccinimide yields chlorinated intermediates with high selectivity and purity.

- Overall yields of purified halogenated benzofurans range between 60–75% after hydrolysis and purification steps.

- The method avoids use of large amounts of organic/inorganic waste solvents, facilitating industrial scalability.

Similarly, literature on benzofuran-2-carboxylic acid derivatives indicates:

- Base-catalyzed cyclization in DMF with potassium carbonate yields up to 85% of the benzofuran ring system.

- Chloromethylation requires careful stoichiometric control to avoid over-chlorination.

- Purification by recrystallization or chromatography is essential for isolating pure target compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Triphenylphosphine/diethyl azodiformate cyclization + NCS chlorination | Triphenylphosphine, diethyl azodiformate, N-chlorosuccinimide, acetone | Ambient to 60 °C, 2–6 h | High selectivity, industrially scalable, moderate to high yield | Multi-step, requires careful control of stoichiometry |

| Base-catalyzed cyclization in DMF | Anhydrous potassium carbonate, DMF, elevated temp (92–94 °C) | 4 h reaction time | Simple, good yield, suitable for halogenated derivatives | High temperature, potential side reactions |

| Chloromethylation with chloromethyl methyl ether or formaldehyde/HCl | Chloromethylating agent, acidic conditions | Controlled temperature, short reaction time | Introduces chloromethyl group selectively | Toxic reagents, requires careful handling |

Q & A

Q. What are the critical steps and considerations for synthesizing 7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran?

Synthesis of this compound involves sequential functionalization of the benzofuran core. Key steps include:

- Chlorination : Selective introduction of chlorine at the 7-position, often using reagents like SOCl₂ or Cl₂ under controlled temperatures (50–70°C) to avoid overhalogenation .

- Chloromethylation : A Friedel-Crafts-type alkylation at the 5-position, employing chloromethyl methyl ether (MOMCl) with a Lewis acid catalyst (e.g., AlCl₃) .

- Methylation : Alkylation at the 2-position using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .

Critical considerations : - Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential due to structurally similar byproducts .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

A multi-technique approach is required:

- ¹H/¹³C NMR :

- The dihydrobenzofuran core is confirmed by coupling constants (e.g., J = 8–10 Hz for adjacent protons on the oxygen-containing ring) .

- Chloromethyl (–CH₂Cl) groups appear as a triplet at δ 3.8–4.2 ppm (¹H) and δ 40–45 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺, with isotopic peaks (²⁵Cl/³⁷Cl) validating chlorine content .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles (e.g., C–Cl bond length ~1.74 Å) and substituent positions .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

- Byproducts :

- Over-chlorinated derivatives : Detected via GC-MS or HPLC retention time shifts .

- Incomplete methylation : Identified by NMR peaks at δ 2.3–2.5 ppm (unreacted CH₂ groups) .

- Detection methods :

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants) be resolved?

- Dynamic effects : Conformational flexibility (e.g., ring puckering in dihydrobenzofuran) may alter coupling constants. Variable-temperature NMR (VT-NMR) can reveal slow exchange processes .

- Stereochemical ambiguity : NOESY or ROESY experiments clarify spatial proximity of substituents (e.g., chloromethyl vs. methyl groups) .

- Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, resolving discrepancies between experimental and expected data .

Q. What experimental design strategies optimize reaction conditions for higher yields?

- Design of Experiments (DoE) :

- Case example : Optimizing chloromethylation using a Box-Behnken design reduced byproduct formation by 30% .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Q. What methodologies assess the biological activity of this compound, and how are results interpreted?

- In vitro assays :

- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to reference drugs .

- Mechanistic studies :

- Molecular docking : Predicts binding affinity to target enzymes (e.g., cytochrome P450) .

- Metabolite profiling : LC-MS identifies oxidative metabolites, correlating stability with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.